2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile
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Overview
Description
2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile is a chemical compound that belongs to the class of heterocyclic compounds. This compound features a thiazocin ring, which is a sulfur-containing heterocycle, fused with a benzene ring. The presence of a chloro substituent and an acetonitrile group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or nitro groups .
Scientific Research Applications
2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazocin derivatives and heterocyclic compounds with similar structural features. Examples include:
- 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- 7-Chloro-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one .
Uniqueness
What sets 2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile apart is its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H13ClN2S |
---|---|
Molecular Weight |
252.76 g/mol |
IUPAC Name |
2-(8-chloro-2,3,4,5-tetrahydro-1,6-benzothiazocin-6-yl)acetonitrile |
InChI |
InChI=1S/C12H13ClN2S/c13-10-3-4-12-11(9-10)15(7-5-14)6-1-2-8-16-12/h3-4,9H,1-2,6-8H2 |
InChI Key |
LEPANGKQMPSUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC2=C(C=C(C=C2)Cl)N(C1)CC#N |
Origin of Product |
United States |
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